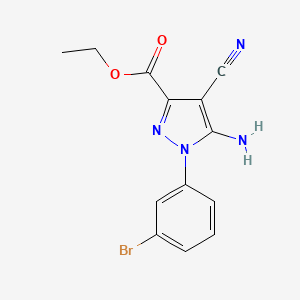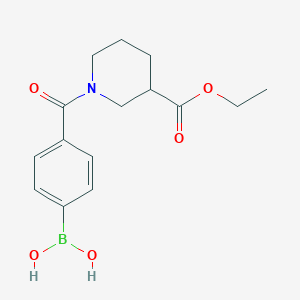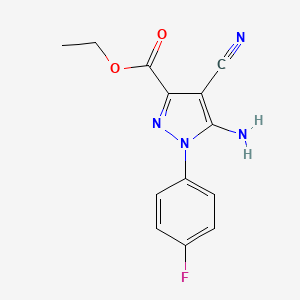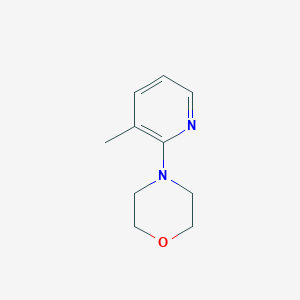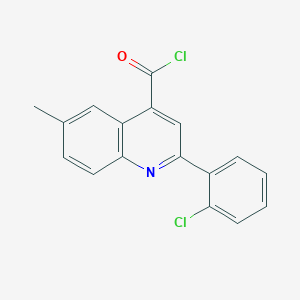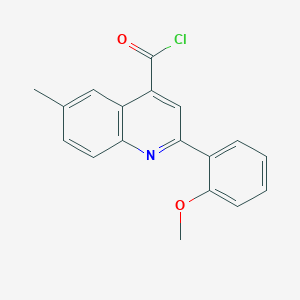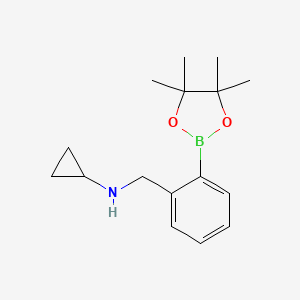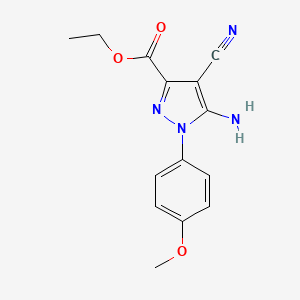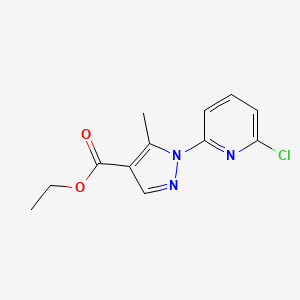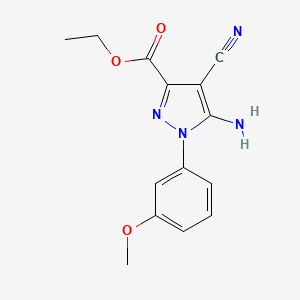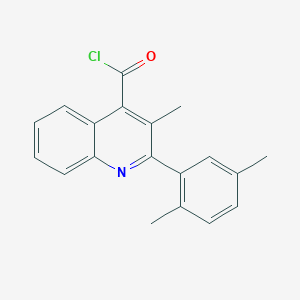
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride (2-DPMQC) is an organic compound that has been studied for its various applications in scientific research. It has been used as a reagent in chemical synthesis and as a model compound to study the effects of various environmental factors on its reactivity. In addition, it has been studied for its potential as a therapeutic drug due to its unique biochemical and physiological effects.
Applications De Recherche Scientifique
Receptor Antagonism and Neuroprotective Effects
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride has been explored for its potential in neuropharmacological applications. For instance, a study by Schreiber et al. (1994) delved into its role in blocking the discriminative stimulus effects of DOI, a 5-HT2A/2C receptor agonist. This indicates its potential as a selective antagonist in serotonergic pathways, which could contribute to its use in treating psychiatric disorders (Schreiber, Brocco, & Millan, 1994).
AMPA Receptor Antagonism
The compound has been linked to the antagonism of AMPA receptors, which play a crucial role in synaptic transmission in the central nervous system. Årstad et al. (2006) examined the synthesis and evaluation of a related compound as a potential PET tracer for in vivo imaging of AMPA receptors. Despite its potent in vitro affinity, the compound demonstrated limitations in vivo due to rapid clearance from the CNS and low specific binding, underscoring the complex dynamics of receptor interactions in therapeutic applications (Årstad et al., 2006).
Role in Cerebral Ischemia
Takahashi et al. (1997) investigated the neuroprotective effects of inhibiting Poly(ADP-Ribose) Synthetase (PARS) in a model of focal cerebral ischemia, indicating a significant reduction in infarct volume upon administration of a PARS inhibitor. This suggests potential applications in mitigating brain damage resulting from stroke or similar pathologies (Takahashi, Greenberg, Jackson, Maclin, & Zhang, 1997).
Anticonvulsant and Neurotoxic Properties
The compound's structural analogues have been examined for their anticonvulsant activities and metabolic properties. For instance, Robertson et al. (1987) discussed the anticonvulsant activity and metabolic inhibition of a potent compound, highlighting its potential in therapeutic applications and the importance of structural modifications in optimizing its pharmacological profile (Robertson, Leander, Lawson, Beedle, Clark, Potts, & Parli, 1987).
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(20)22)14-6-4-5-7-16(14)21-18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUJHNAUCCOHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



